molecular formula C15H10Cl4O3 B14501840 Bis(3,4-dichlorobenzyl) carbonate CAS No. 64057-76-7

Bis(3,4-dichlorobenzyl) carbonate

Cat. No.: B14501840
CAS No.: 64057-76-7
M. Wt: 380.0 g/mol
InChI Key: SXNONNFCKOTNSP-UHFFFAOYSA-N
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Description

Bis(3,4-dichlorobenzyl) carbonate is an organic compound with the molecular formula C15H10Cl4O3 It is characterized by the presence of two 3,4-dichlorobenzyl groups attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,4-dichlorobenzyl) carbonate typically involves the reaction of 3,4-dichlorobenzyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction can be represented as follows:

2C7H6Cl2OH+COCl2C15H10Cl4O3+2HCl2 \, \text{C}_7\text{H}_6\text{Cl}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_{15}\text{H}_{10}\text{Cl}_4\text{O}_3 + 2 \, \text{HCl} 2C7​H6​Cl2​OH+COCl2​→C15​H10​Cl4​O3​+2HCl

In this reaction, 3,4-dichlorobenzyl alcohol reacts with phosgene to form this compound and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dichlorobenzyl) carbonate can undergo various chemical reactions, including:

    Hydrolysis: Reaction with water to form 3,4-dichlorobenzyl alcohol and carbon dioxide.

    Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed

    Hydrolysis: 3,4-dichlorobenzyl alcohol and carbon dioxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

Bis(3,4-dichlorobenzyl) carbonate has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for alcohols and amines in multi-step organic synthesis.

    Materials Science: Utilized in the preparation of polycarbonate resins with enhanced properties.

    Pharmaceuticals: Potential use in drug formulation and delivery systems.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of Bis(3,4-dichlorobenzyl) carbonate involves its reactivity with nucleophiles and its ability to form stable carbonate linkages. The molecular targets and pathways depend on the specific application, such as protecting groups in organic synthesis or active sites in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorobenzyl) carbonate
  • Bis(2,4-dichlorobenzyl) carbonate
  • Bis(3,5-dichlorobenzyl) carbonate

Uniqueness

Bis(3,4-dichlorobenzyl) carbonate is unique due to the specific positioning of the chlorine atoms on the benzyl groups, which can influence its reactivity and stability compared to other similar compounds

Properties

CAS No.

64057-76-7

Molecular Formula

C15H10Cl4O3

Molecular Weight

380.0 g/mol

IUPAC Name

bis[(3,4-dichlorophenyl)methyl] carbonate

InChI

InChI=1S/C15H10Cl4O3/c16-11-3-1-9(5-13(11)18)7-21-15(20)22-8-10-2-4-12(17)14(19)6-10/h1-6H,7-8H2

InChI Key

SXNONNFCKOTNSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC(=O)OCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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